molecular formula C10H14O2 B3053313 3-methylene-1-oxaspiro[4.5]decan-2-one CAS No. 52978-85-5

3-methylene-1-oxaspiro[4.5]decan-2-one

Cat. No.: B3053313
CAS No.: 52978-85-5
M. Wt: 166.22 g/mol
InChI Key: IIBYNQIZDCDJIS-UHFFFAOYSA-N
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Description

Classification and Structural Features within Spirocyclic Lactones

3-Methylene-1-oxaspiro[4.5]decan-2-one is classified as a spirocyclic lactone. This classification stems from its bicyclic structure where two rings are connected by a single common atom, known as the spiro atom. In this specific molecule, the structure consists of a five-membered lactone ring (a cyclic ester) and a six-membered cyclohexane (B81311) ring. The presence of the exocyclic double bond adjacent to the carbonyl group of the lactone categorizes it as an α-methylene-γ-lactone.

The spirocyclic framework imparts unique conformational properties to the molecule. Dynamic NMR studies have investigated these properties, revealing a thermodynamic preference for the axial orientation of the C-O group relative to the methylene (B1212753) substituent. This study determined the free energy difference (ΔG°) for this preference to be 0.058 kcal/mol. Furthermore, the activation energy (ΔG‡) for the reversal of the cyclohexane ring was found to be 10.9 kcal/mol.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₀H₁₄O₂ cymitquimica.com
Molecular Weight166.22 g/mol cymitquimica.com
AppearanceLiquid cymitquimica.com
InChIInChI=1S/C10H14O2/c1-8-7-10(12-9(8)11)5-3-2-4-6-10/h1-7H2 cymitquimica.com
InChIKeyIIBYNQIZDCDJIS-UHFFFAOYSA-N cymitquimica.com
CAS Number52978-85-5 cymitquimica.com

Significance of the α-Methylene-γ-Lactone Motif in Organic Synthesis

The α-methylene-γ-lactone motif is a prominent and crucial functional group in organic chemistry. It is a structural feature found in a vast array of natural products, particularly in the family of sesquiterpene lactones, which comprises thousands of compounds. acs.orgnih.gov These natural products exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, cytotoxic, antibacterial, and antifungal properties. nih.govmdpi.comresearchgate.net

The significance of this motif lies in its chemical reactivity. The exocyclic α,β-unsaturated carbonyl system makes it a potent Michael acceptor. acs.orgmdpi.com This reactivity allows it to readily undergo conjugate addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and enzymes. acs.orgmdpi.com This alkylating capability is believed to be the primary mechanism behind the diverse biological effects observed for compounds containing this moiety. acs.orgresearchgate.net

In organic synthesis, the α-methylene-γ-lactone core is a valuable target due to its prevalence in biologically active molecules. Synthetic chemists have developed numerous methods to construct this functional group, underscoring its importance as a pharmacophore. The study of this motif contributes to the discovery of new therapeutic agents and provides tools for investigating biological processes. nih.govnih.gov For instance, research has demonstrated that the α-methylene-γ-lactone moiety is a principal functional group responsible for antimicrobial activity against various bacteria and fungi. acs.orgnih.gov

Table 2: Examples of Natural Products Containing the α-Methylene-γ-Lactone Motif and Their Reported Activities
CompoundClassReported Biological ActivitySource
ParthenolideSesquiterpene LactoneAnti-leukemic, Anti-inflammatory nih.gov
AlantolactoneSesquiterpene LactoneAntimicrobial, Anti-inflammatory mdpi.commdpi.com
IsoalantolactoneSesquiterpene LactoneAntifungal mdpi.com
FlexibilideTerpenoidAntibacterial (against Gram-positive bacteria) mdpi.com
SinulariolideTerpenoidAntibacterial (against Gram-positive bacteria) mdpi.com

Properties

IUPAC Name

3-methylidene-1-oxaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-7-10(12-9(8)11)5-3-2-4-6-10/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBYNQIZDCDJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2(CCCCC2)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342208
Record name 1-Oxaspiro[4.5]decan-2-one, 3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52978-85-5
Record name 1-Oxaspiro[4.5]decan-2-one, 3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methylene 1 Oxaspiro 4.5 Decan 2 One and Its Spirocyclic Analogs

De Novo Synthesis Approaches

De novo synthesis involves the construction of the target molecule from simpler, acyclic, or monocyclic precursors. These methods build the core spirocyclic lactone framework through sequential bond-forming reactions.

Cyclohexanone-Formaldehyde Condensation Pathways

The condensation of cyclohexanone (B45756) and formaldehyde (B43269) is a classic organic reaction, typically leading to the formation of cyclohexanone-formaldehyde resins under basic catalysis. google.comgoogle.com The fundamental reaction is an aldol (B89426) condensation, where an enolate of cyclohexanone attacks a formaldehyde molecule. youtube.comqiboch.com

The process begins with a base, such as sodium hydroxide, abstracting an acidic α-hydrogen from cyclohexanone to form a nucleophilic enolate. youtube.com This enolate then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting β-hydroxy ketone, or "ketol," can undergo subsequent dehydration to yield an α,β-unsaturated ketone. youtube.com However, in the presence of excess formaldehyde and basic conditions, this process typically continues, leading to multiple additions and polymerizations, which is advantageous for resin production. google.comgoogle.com

While this pathway utilizes the core starting materials, its application for the controlled, high-yield synthesis of a discrete molecule like 3-methylene-1-oxaspiro[4.5]decan-2-one is not a standard or direct method. The propensity for polymerization makes isolating a specific monomeric spirocyclic product challenging.

Condensation Reactions of Hydroxy Acids and Derivatives

A more direct and classical approach to lactone synthesis is the intramolecular cyclization of a suitable hydroxy acid. For this compound, the required precursor would be 1-(carboxymethyl)cyclohexan-1-ol or a derivative thereof. This intramolecular esterification, known as lactonization, is typically promoted by acid catalysis.

The general strategy involves two key stages: formation of the γ-lactone ring and introduction of the α-methylene group.

Lactone Formation : The γ-hydroxy acid precursor can be cyclized, often by heating in the presence of an acid catalyst, to expel a molecule of water and form the stable five-membered lactone ring.

α-Methylenation : The exocyclic double bond is commonly introduced onto a pre-formed lactone. One established method involves treating a lactone that has a methoxycarbonyl group at the α-position with a formaldehyde–dimethylamine hydrochloride mixture (Mannich reaction), followed by methylation and heating to induce elimination, yielding the α-methylene-γ-butyrolactone. rsc.org

This sequence provides a reliable pathway to the target spirocyclic system by first constructing the core spiro[4.5]decane-2-one skeleton and then installing the crucial α-methylene functionality.

Ring-Closing and Annulation Strategies

These advanced strategies involve the simultaneous or sequential formation of multiple bonds or rings in a single operation, often mediated by a metal catalyst or Lewis acid. They represent highly efficient methods for constructing complex spirocyclic systems.

Lewis Acid-Mediated C-C/C-O Bond Formations for Spiro(tri/tetra)cyclic Systems

Lewis acids are powerful catalysts for promoting C-C and C-O bond formations, enabling the rapid assembly of complex molecular frameworks. Iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for the one-pot synthesis of novel spiro(tri/tetra)cyclic lactones. nih.gov This method facilitates the simultaneous formation of both a C-C and a C-O bond. nih.gov For instance, the reaction can be used for the stereoselective construction of spirooxindole tetrahydroquinolines through a tandem 1,5-hydride transfer and ring closure, achieving high yields and excellent diastereoselectivity. nih.gov

Other Lewis acids, such as gold complexes, have been utilized in arene-alkyne coupling reactions to generate spirocyclic lactones and lactams. acs.org In these transformations, the Lewis acid activates the alkyne for an ipso-cyclization by the arene, leading to the spirocyclic core. The choice of substituents on the aromatic ring can be critical for directing the reaction toward the desired spirocyclization pathway over other competing cyclizations. acs.org N-heterocyclic carbene (NHC) catalysis, when used in cooperation with mild Lewis acids like lithium chloride, has also been developed for the enantioselective synthesis of spirooxindole lactones from enals and isatins. nih.gov

Catalyst/MediatorReaction TypeSubstratesProduct TypeKey FeaturesReference
FeCl₃Tandem 1,5-Hydride Transfer/Ring ClosureN-Aryl anilinesSpirooxindole tetrahydroquinolinesHigh yields (up to 98%), excellent diastereoselectivity (up to 99:1 dr) nih.gov
AuPPh₃OTfArene-Alkyne Ipso-CyclizationAryl alkynoate estersSpirocyclic lactonesSensitive to electronic tuning of arene substituents acs.org
NHC / LiClHomoenolate AnnulationEnals and isatinsSpirooxindole lactonesCooperative catalysis enables high enantioselectivity (>90%) nih.gov
Magnesium SaltsDiels-Alder / LactonizationSelf-assembled diene-dienophile complexBicyclic lactonesExcellent regio- and diastereoselectivity without heating nih.gov

Magnesium-Mediated One-Pot Spirolactonizations

While a general method termed "magnesium-mediated one-pot spirolactonization" is not widely documented, magnesium plays a crucial role in several synthetic transformations that can lead to spirocyclic lactones. Magnesium salts can function as Lewis acids to catalyze cascade reactions. For example, a magnesium salt can template a Diels-Alder reaction between a diene and a dienophile, leading to spontaneous lactonization that produces a bicyclic lactone with high selectivity. nih.gov

In the context of electrochemical synthesis, magnesium can be used as a sacrificial anode in the carboxylation of allylic alcohols. nih.gov This radical-mediated process can be applied to substrates containing cyclic moieties, affording spiro-cyclized γ-butyrolactones in high yields. nih.gov Furthermore, organomagnesium compounds (Grignard reagents) are fundamental in syntheses that can build precursors for spiro-lactones. For instance, reacting methyl magnesium bromide with an ethynyl (B1212043) steroid, followed by quenching with carbon dioxide, is a key step in the industrial synthesis of spironolactone, a well-known spirocyclic lactone. mdpi.com

Palladium-Catalyzed Cyclizations of Homoallylic Alcohols

Palladium catalysis offers a powerful tool for constructing cyclic systems through the cyclization of unsaturated alcohols. ysu.amnih.gov These reactions provide a highly convergent route to lactones and other heterocycles. A notable example is the palladium-catalyzed oxidative cascade carbonylative spirolactonization of enallenols. nih.gov This complex transformation involves the sequential insertion of two molecules of carbon monoxide and an olefin, forming three C-C bonds and one C-O bond in a single cascade to produce spirolactones containing an all-carbon quaternary center. nih.gov

The versatility of palladium catalysis is also seen in the cyclocarbonylation of various unsaturated alcohols, which can yield both γ- (five-membered) and δ- (six-membered) lactones. researchgate.net The selectivity between the different ring sizes can often be controlled by the choice of solvent and phosphine (B1218219) ligand used in the catalytic system. researchgate.net These methods are highly valued for their ability to build molecular complexity rapidly from relatively simple starting materials.

Reaction TypePalladium Catalyst SystemSubstratesProduct TypeKey FeaturesReference
Oxidative Cascade Carbonylative SpirolactonizationNot specifiedEnallenolsSpirolactonesForms 3 C-C bonds and 1 C-O bond; creates an all-carbon quaternary center. nih.gov
CyclocarbonylationPdCl₂, CuCl₂, HClUnsaturated alcoholsγ- and δ-LactonesYields range from 42–80%. researchgate.net
Intramolecular Wacker-type CyclizationPdCl₂(CH₃CN)₂ / BenzoquinoneUnsaturated β-amino alcoholsBicyclic oxazolidinesTotal regio- and stereocontrol with excellent diastereoselectivity. ysu.am

Copper-Catalyzed Aerobic Oxidative Lactonizations

Copper-catalyzed reactions offer an efficient and environmentally friendly approach to the synthesis of lactones, often utilizing aerobic conditions with molecular oxygen as the terminal oxidant. While the direct copper-catalyzed aerobic oxidative lactonization to form this compound is not extensively detailed, related transformations provide a strong basis for its potential synthesis. A general and versatile method for the catalytic enantioselective oxyfunctionalization of alkenes has been developed based on a copper-mediated enantioselective C–O bond forming process of prochiral alkyl radical intermediates. acs.org This approach allows for the rapid synthesis of diverse enantiomerically enriched lactones. acs.org

The proposed catalytic cycle for such transformations typically involves the reaction of a Cu(I) catalyst with a radical source to generate a Cu(II) species and a radical. acs.org This radical then adds to an alkene substrate, forming a tertiary alkyl radical intermediate. acs.org Subsequently, an enantioselective C–O bond formation mediated by the Cu(II) complex yields the lactone product and regenerates the Cu(I) catalyst. acs.org

Furthermore, a method for the oxidative cyclization of carboxylic acids to generate lactone products using catalytic amounts of Cu(OAc)₂ with potassium persulfate as the terminal oxidant has been described. acs.org Mechanistic studies suggest that the substrate oxidation likely proceeds via a sulfate (B86663) radical anion. acs.org In a related context, copper-catalyzed aerobic oxidative C–H/N–H coupling of cyclic ketones with diamines has been developed, demonstrating the utility of copper catalysts in activating cyclic systems under aerobic conditions. researchgate.netnih.gov These methodologies highlight the potential for developing a specific copper-catalyzed aerobic oxidative lactonization strategy for precursors of this compound.

Chromium-Catalyzed Stereoselective Lactonization of Homopropargyl Alcohols

Chromium-catalyzed reactions have been employed for the stereoselective synthesis of various organic molecules. While a direct chromium-catalyzed lactonization of homopropargyl alcohols to yield this compound is not prominently reported, related chromium-mediated transformations of precursor molecules are of relevance. The synthesis of homopropargyl alcohols, which are key precursors to γ-butyrolactones, can be achieved with high enantioselectivity through chromium-catalyzed processes.

For instance, a catalytic enantioselective propargylation in the presence of a chromium catalyst can furnish homopropargyl alcohols with high enantiomeric excess. Although this specific example does not detail a chromium-catalyzed lactonization step, it provides a method for obtaining the chiral precursors necessary for the synthesis of stereochemically defined spiro-γ-butyrolactones.

Cycloaddition-Based Syntheses

Cycloaddition reactions represent a powerful tool for the construction of cyclic and spirocyclic systems. These reactions allow for the rapid assembly of complex molecular architectures from relatively simple starting materials.

Rhodium catalysis has been effectively utilized in a variety of cycloaddition reactions. The rhodium-catalyzed [3+2] cycloaddition of vinyldiazoacetates with nitrones has been shown to produce 2,5-dihydroisoxazoles with a high degree of asymmetric induction. nih.gov This transformation proceeds through a cascade reaction initiated by a vinylogous addition, followed by an iminium addition ring-closure, a hydride migration, and an alkene isomerization. nih.gov A proposed catalytic cycle begins with the rhodium-catalyzed decomposition of the vinyldiazoacetate to form a rhodium vinylcarbenoid intermediate. nih.gov This is followed by a vinylogous attack on the carbenoid, cyclization via an iminium addition to generate a new carbenoid, and subsequent rearrangement to afford the final product. nih.gov

While this specific example leads to a dihydroisoxazole, the underlying principles of rhodium-catalyzed [3+2] cycloadditions could be adapted for the synthesis of spiro-γ-butyrolactones. By choosing appropriate substrates, it is conceivable that a similar catalytic cycle could be employed to construct the 1-oxaspiro[4.5]decane framework. Additionally, synergistic photocatalysis and organocatalysis have been used for the [3+2] cycloaddition of cyclopropylamines with olefins to diastereoselectively synthesize 2-amino-spiro[4.5]decane-6-ones, which are structurally related spirocyclic compounds. mdpi.comresearchgate.net

Asymmetric and Enantioselective Synthesis

The development of asymmetric and enantioselective methods for the synthesis of spirocyclic lactones is of high importance due to the prevalence of chiral spirocycles in biologically active molecules.

A significant advancement in the synthesis of chiral spirocycles has been the development of a nickel-catalyzed enantioselective α-spirocyclization of lactones. acs.orgnih.govcaltech.edu This methodology provides access to spirocycles containing all-carbon quaternary centers via the intramolecular addition of lactone enolates to aryl nitriles. acs.orgnih.govcaltech.edu The reaction efficiently and enantioselectively forms 5-, 6-, and 7-membered spirocycles with good yields and high enantioselectivity. acs.orgnih.govcaltech.edu

The reaction proceeds through an N-aryl imine intermediate, which is subsequently hydrolyzed upon workup to yield the enantioenriched β-keto lactone product. acs.org Interestingly, the enantioselectivity of the reaction is influenced by the size of the ring being formed, with 7-membered rings showing the highest enantiomeric excess (up to 90% ee), followed by 5-membered rings (up to 84% ee), and then 6-membered rings (up to 50% ee). acs.org This suggests potential mechanistic differences in the enantiodetermining steps for different ring sizes. acs.org

The optimal reaction conditions for this spirocyclization typically employ Ni(COD)₂ as the catalyst, a Mandyphos ligand as the chiral source, LHMDS as the base, and an aryl halide such as PhBr in a solvent like TBME. nih.gov The reaction is tolerant of various synthetically useful functional groups, including esters, aryl chlorides, and alkenes. acs.org

Selected Examples of Nickel-Catalyzed Enantioselective Spirocyclization of Lactones
EntrySubstrateProduct Ring SizeLigandYield (%)ee (%)
1α-substituted γ-butyrolactone5-memberedSL-M001-19083
2α-substituted γ-butyrolactone5-memberedSL-M009-19769
3Tethered γ-butyrolactone7-memberedSL-M001-15478
4Tethered γ-butyrolactone7-memberedSL-M009-18486
5Tethered γ-butyrolactone with p-Me7-memberedSL-M001-15790
6Tethered γ-butyrolactone with p-Me7-memberedSL-M009-16290

Derivatization and Functionalization Routes

The this compound core structure offers several sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. Key reactive sites include the exocyclic double bond and the lactone ring.

The exocyclic methylene (B1212753) group is susceptible to a variety of transformations. For instance, epoxidation of the double bond can lead to the formation of spiro-epoxides. These epoxides can then undergo ring-opening reactions under various conditions to introduce new functional groups. Chelation-controlled epoxide opening can lead to the formation of triol derivatives or further cyclized products. researchgate.net

The lactone ring itself can be subject to ring-opening reactions. For example, treatment with strong acids can potentially lead to rearrangements and the formation of different heterocyclic systems. Additionally, the carbonyl group of the lactone can be targeted for reduction or other nucleophilic additions, although this may require harsh conditions due to the stability of the lactone.

Furthermore, general synthetic routes to 1-oxaspiro[4.5]decan-2-ones have been developed from 5-methylene-2(5H)-furanone through Diels-Alder cycloadditions with various dienes. acs.org The resulting spiroadducts can serve as precursors to a wide array of saturated and unsaturated spirolactones and spiroethers via reactions such as hydrogenation of the C-C double bonds and reduction of the carbonyl group. acs.org A tandem Prins/pinacol rearrangement has also been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones, which are structurally related scaffolds. rsc.org

Reformatsky-Type Reactions for Spiro α-Methylene-γ-Butyrolactone Systems

The Reformatsky reaction, a classic method for forming β-hydroxy esters, has been effectively adapted for the synthesis of spiro-α-methylene-γ-butyrolactones. This transformation typically involves the reaction of an α-halo ester with a ketone in the presence of a metal, such as zinc. wikipedia.orgorganic-chemistry.org The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which adds to the carbonyl group of the ketone. wikipedia.org

A significant advancement in this area is the highly stereoselective synthesis of these spirocyclic systems. Research has shown that the presence of an α-hydroxy group on the starting ketone can lead to high diastereoselectivity in the final product. rsc.org For instance, the addition of a Reformatsky reagent to α-hydroxy substituted steroidal ketones yields the corresponding α-methylene-γ-butyrolactone steroid in good yields. rsc.org This stereocontrol is attributed to the formation of a chelated transition state. rsc.org In contrast, similar reactions with unsubstituted steroidal ketones often fail to produce the desired spiro-lactone. rsc.org

Table 1: Stereoselective Reformatsky-Type Reaction of a Steroidal Ketone

Starting MaterialReagentProductYieldDiastereoselectivity
α-hydroxy steroidal ketoneEthyl α-(bromomethyl)acrylate, ZnSpiro-α-methylene-γ-butyrolactone steroidGoodHigh
Unsubstituted steroidal ketoneEthyl α-(bromomethyl)acrylate, ZnNo desired product--

Epoxidation and Epoxide Opening Reactions for Highly Functionalized Variants

Epoxidation of a cyclohexene (B86901) precursor followed by a subsequent epoxide ring-opening provides a versatile route to highly functionalized 1-oxaspiro[4.5]decan-2-ones. researchgate.net This strategy allows for the introduction of various functional groups and the creation of multiple stereocenters with a high degree of control.

The synthesis can commence with the epoxidation of a molecule like ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate, which yields a syn epoxide. researchgate.net The subsequent opening of this epoxide can be controlled to produce different outcomes. For example, chelation-controlled epoxide opening can lead to triol derivatives or directly to the desired spiro-lactone. researchgate.net Further functionalization can be achieved through a series of reactions including elimination, another epoxidation, and a final epoxide opening, demonstrating the iterative power of this approach to build molecular complexity. researchgate.net

Table 2: Key Intermediates in the Synthesis of Functionalized 1-Oxaspiro[4.5]decan-2-ones via Epoxidation

PrecursorReactionIntermediate/Product
Ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoateEpoxidationsyn-Epoxide
syn-EpoxideChelation-controlled openingSpiro lactone or triol derivatives
Spiro cyclohexenoneDiastereoselective epoxidationEpoxide
EpoxideTreatment with LiBr/AcOHBromo hydrin

Ruthenium-Catalyzed Cycloisomerization of Diallyllactones

Ruthenium catalysts have emerged as powerful tools for orchestrating complex cyclization reactions. While direct examples for diallyllactones leading to this compound are not prevalent in the provided search results, the principle of ruthenium-catalyzed cycloisomerization of diynols to form cyclic dienones and dienals is well-established. nih.govorganic-chemistry.orgnih.gov This methodology suggests a potential pathway for the cyclization of appropriately substituted diallyllactones.

The typical catalyst used in these transformations is [CpRu(CH₃CN)₃]PF₆. nih.govorganic-chemistry.org The reaction proceeds through the formation of a ruthenacycle intermediate, which then undergoes reductive elimination to furnish the cyclic product. This type of reaction is known for its ability to construct five- and six-membered rings efficiently. nih.gov The application of this catalytic system to a diallyllactone precursor could, in principle, facilitate the formation of the spirocyclic core of this compound.

Acid-Mediated Aminolactone Formation from Unactivated Alkenes

A modern and efficient approach to spirocyclic butyrolactones involves the direct aminolactone formation from unactivated alkenes, mediated by an acid. nih.govrsc.orgunivie.ac.atrsc.orgresearchgate.net This method is particularly attractive due to its use of readily available starting materials and its high tolerance for various functional groups. nih.govrsc.org

The reaction mechanism is believed to proceed through the addition of the alkene to an iminium ion, which is formed in situ. This is followed by an intramolecular cyclization with an adjacent ester group to form the lactone ring. researchgate.net This process has been successfully applied to a range of exocyclic alkenes, including those that lead to the formation of spirocyclic products. nih.govresearchgate.net The reaction conditions are typically mild, often employing trifluoroacetic acid (TFA) in a suitable solvent. researchgate.net

Table 3: Substrate Scope for Acid-Mediated Aminolactone Formation

AlkeneAmine SourceProductYield
MethylenecyclohexaneAminalSpiro-aminolactoneHigh
MethylenecyclopentaneAminalSpiro-aminolactoneModerate
MethylenecyclooctaneAminalSpiro-aminolactoneModerate
Various substituted methylenecyclohexanesAminalCorresponding spiro-aminolactonesGood to High

Total Synthesis of Specific Spirolactone Natural Product Skeletons

The this compound framework is a core component of several biologically active natural products. rsc.org The total synthesis of these molecules provides a platform for validating and showcasing the utility of various synthetic methodologies.

One common strategy for constructing the spirocyclic core in natural product synthesis is through an intramolecular Heck reaction. cnrs.fr This reaction can be used to create the spiro quaternary carbon center with high diastereoselectivity. cnrs.fr The resulting cyclized products can then serve as precursors to key intermediates like spiroenones, which can be further elaborated to the final natural product. cnrs.fr Other approaches include Diels-Alder cycloadditions of 5-methylene-2(5H)-furanone with various dienes to generate spiroadducts that can be converted to the desired spirolactones. researchgate.net The synthesis of spiroketal-containing natural products also offers insights into strategies for forming spirocyclic systems, often employing either kinetically or thermodynamically controlled cyclization reactions. arkat-usa.org

Chemical Reactivity and Mechanistic Investigations of the Spirocyclic α Methylene γ Lactone System

Electrophilic and Nucleophilic Reactivity Profiles

The core reactivity of 3-methylene-1-oxaspiro[4.5]decan-2-one stems from the polarization of the α,β-unsaturated carbonyl system. The electron-withdrawing effect of the lactone carbonyl group renders the exocyclic methylene (B1212753) carbon (C3) and the carbonyl carbon (C2) electrophilic. The β-carbon of the exocyclic double bond is particularly susceptible to nucleophilic attack due to the conjugated system that allows for delocalization of the resulting negative charge onto the electronegative oxygen atom of the carbonyl group. This makes the molecule a potent Michael acceptor.

While the primary reactivity is electrophilic at the exocyclic methylene group, the oxygen atoms of the lactone can exhibit nucleophilic character, for instance, in interactions with Lewis acids which can further enhance the electrophilicity of the conjugated system. However, reactions involving the nucleophilicity of the lactone ring are less common compared to the additions at the exocyclic double bond.

Addition Reactions of the Exocyclic Methylene Group

The exocyclic methylene group is the focal point for a variety of addition reactions, providing a versatile handle for the introduction of new functional groups and the construction of more complex molecular architectures.

Michael-Type Additions with Nucleophiles

The conjugate addition of nucleophiles to the exocyclic double bond, known as the Michael reaction, is a characteristic transformation for α-methylene-γ-lactones. A wide range of nucleophiles can participate in this reaction, leading to the formation of a new carbon-heteroatom or carbon-carbon bond at the C3 position.

Thiols are particularly reactive nucleophiles in this context, readily adding to the exocyclic methylene group under mild conditions. This reactivity is of significant biological relevance as it is believed to be a primary mechanism by which α-methylene-γ-lactones exert their cytotoxic and other biological activities, through the alkylation of cysteine residues in proteins.

Amines also serve as effective nucleophiles for Michael additions to this compound. The reaction typically proceeds readily, although the basicity of the amine and the reaction conditions can influence the rate and outcome.

Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, can also be employed as nucleophiles in Michael additions. These reactions are valuable for the formation of new carbon-carbon bonds and the elaboration of the molecular framework.

Nucleophile TypeExampleGeneral Reaction ConditionsProduct Type
ThiolsEthanethiolBase catalyst (e.g., triethylamine), room temperature3-(Ethylthiomethyl)-1-oxaspiro[4.5]decan-2-one
AminesPiperidineRoom temperature, neat or in a polar solvent3-(Piperidin-1-ylmethyl)-1-oxaspiro[4.5]decan-2-one
CarbanionsDiethyl malonateStrong base (e.g., sodium ethoxide)Diethyl 2-((1-oxaspiro[4.5]decan-2-on-3-yl)methyl)malonate

Cycloaddition Reactions for New Ring Systems

The exocyclic double bond of this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful strategy for the construction of novel polycyclic and heterocyclic systems.

In Diels-Alder reactions , the α,β-unsaturated lactone system can react with conjugated dienes to form six-membered rings. The stereochemical outcome of these [4+2] cycloadditions is often governed by the endo rule, and the regioselectivity is influenced by the electronic nature of both the diene and the dienophile.

1,3-Dipolar cycloadditions offer a route to five-membered heterocyclic rings. For instance, reaction with nitrile oxides can yield spiro-isoxazoline derivatives, while reaction with azides can lead to spiro-triazoline compounds. These reactions are valuable for the synthesis of complex heterocyclic scaffolds.

Reaction TypeDiene/DipoleGeneral Product Structure
Diels-AlderButadieneSpiro[cyclohexene-lactone] derivative
1,3-Dipolar CycloadditionBenzonitrile oxideSpiro[isoxazoline-lactone] derivative

Stereoselective Alkylation and Cyclopropanation Processes

The introduction of substituents at the α-position (C3) in a stereocontrolled manner is a significant challenge and an area of active research. Stereoselective alkylation can be achieved through various strategies, including the use of chiral auxiliaries attached to the lactone framework or the employment of chiral catalysts. These methods allow for the synthesis of enantioenriched products with defined stereochemistry at the newly formed stereocenter.

Cyclopropanation of the exocyclic double bond provides access to highly strained and synthetically versatile spiro-cyclopropyl lactone systems. This can be accomplished using various reagents, such as diazomethane (B1218177) or Simmons-Smith type reagents. Asymmetric cyclopropanation can be achieved using chiral catalysts, leading to the formation of enantiomerically enriched cyclopropane (B1198618) derivatives.

Reaction TypeReagent/CatalystKey Feature
Stereoselective AlkylationChiral auxiliaryDiastereoselective formation of C-C bond
Asymmetric CyclopropanationChiral rhodium catalystEnantioselective formation of cyclopropane ring

Redox Transformations

The α-methylene-γ-lactone moiety can undergo various redox transformations, allowing for further functional group manipulation.

Oxidation Reactions to Carboxylic Acids and Ketones

Oxidative cleavage of the exocyclic double bond is a common transformation that can lead to the formation of a ketone or, upon further oxidation, a carboxylic acid at the C3 position.

Ozonolysis is a powerful method for cleaving the double bond. Depending on the workup conditions, either a ketone (reductive workup, e.g., with dimethyl sulfide) or a carboxylic acid (oxidative workup, e.g., with hydrogen peroxide) can be obtained.

Strong oxidizing agents like potassium permanganate can also be used to cleave the double bond, typically leading directly to the carboxylic acid.

ReagentWorkupPrimary Product
Ozone (O₃)Reductive (e.g., DMS)1-Oxaspiro[4.5]decane-2,3-dione
Ozone (O₃)Oxidative (e.g., H₂O₂)2-Oxo-1-oxaspiro[4.5]decane-3-carboxylic acid
Potassium Permanganate (KMnO₄)Acidic2-Oxo-1-oxaspiro[4.5]decane-3-carboxylic acid

Reduction Reactions to Alcohols and Alkanes

The reduction of the α-methylene-γ-lactone core in this compound can be directed toward either the exocyclic double bond, the ester carbonyl, or both, depending on the choice of reducing agent and reaction conditions. This selectivity allows for the synthesis of distinct products such as the saturated lactone, the corresponding diol, or the saturated spiro-alkane.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) typically reduce the carbonyl group but can also effect conjugate reduction of the α,β-unsaturated system. More potent hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester functionality completely to a diol. Catalytic hydrogenation, on the other hand, is a highly effective method for selectively reducing the carbon-carbon double bond while leaving the lactone ring intact.

Further transformations can convert the carbonyl to a methylene group. The Wolff-Kishner reduction, which operates under basic conditions, or the Clemmensen reduction, which uses acidic conditions, can deoxygenate the ketone to form an alkane.

Reducing Agent/MethodTypical ConditionsPrimary ProductStructural Change
Catalytic Hydrogenation (e.g., H₂, Pd/C)H₂ gas, Palladium on Carbon catalyst, ambient temp.3-Methyl-1-oxaspiro[4.5]decan-2-oneSelective reduction of the exocyclic C=C double bond.
Sodium Borohydride (NaBH₄)Methanol or Ethanol solvent, 0 °C to ambient temp.3-Methylene-1-oxaspiro[4.5]decane-2-olReduction of the C=O carbonyl to a hydroxyl group.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workup.(1-(Hydroxymethyl)cyclohexyl)methane-1,3-diolComplete reduction of the lactone to a diol.
Wolff-Kishner ReductionHydrazine (N₂H₄), strong base (e.g., KOH), high temp.3-Methylene-1-oxaspiro[4.5]decaneReduction of the C=O carbonyl to a methylene (CH₂) group.

Nucleophilic Substitution Reactions at the Exocyclic Methylene

The exocyclic methylene group in this compound is a classic Michael acceptor. Its electron-deficient nature, resulting from conjugation with the adjacent carbonyl group, makes it highly susceptible to 1,4-conjugate addition by a wide range of nucleophiles. This reactivity is a hallmark of α-methylene-γ-lactones. researchgate.net

Amines, particularly secondary amines, readily add to the exocyclic double bond to form stable amino-lactone derivatives. This Michael-type addition is a common reaction for this class of compounds. lookchem.com The reaction typically proceeds under mild conditions and can be highly diastereoselective, depending on the structure of the lactone and the amine. Similarly, thiol-containing molecules, such as cysteine residues in proteins or glutathione, can react via the same mechanism, forming thioether adducts. researchgate.netmdpi.com This reactivity with biological nucleophiles is a key aspect of the bioactivity of many natural sesquiterpene lactones containing this functional group. nih.gov

The general mechanism involves the attack of the nucleophile on the exocyclic methylene carbon, followed by protonation of the resulting enolate intermediate to yield the final adduct.

NucleophileReagent ExampleProduct TypeReaction Type
Secondary AminePiperidine, Diethylamine3-((Dialkylamino)methyl)-1-oxaspiro[4.5]decan-2-oneMichael (1,4-Conjugate) Addition
Primary AmineBenzylamine, Butylamine3-((Alkylamino)methyl)-1-oxaspiro[4.5]decan-2-oneMichael (1,4-Conjugate) Addition
ThiolThiophenol, Cysteine3-((Aryl/Alkylthio)methyl)-1-oxaspiro[4.5]decan-2-oneMichael (1,4-Conjugate) Addition
AlkoxideSodium Methoxide3-(Methoxymethyl)-1-oxaspiro[4.5]decan-2-oneMichael (1,4-Conjugate) Addition

Acid-Mediated Transformations and Rearrangements

Under acidic conditions, this compound can undergo several transformations. The presence of a proton source can catalyze the isomerization of the exocyclic double bond. Depending on the thermodynamic stability, the double bond may migrate to an endocyclic position, forming a more substituted and potentially more stable alkene within the lactone ring.

Furthermore, strong acids can promote rearrangements of the spirocyclic system itself. Acid-catalyzed cyclization reactions are a known method for forming spirocyclic lactones from suitable precursors, highlighting the influence of acid on the formation and stability of this structural motif. mdpi.com In the case of this compound, acid catalysis could potentially lead to ring-opening, followed by rearrangement and re-closure to form alternative spirocyclic or fused-ring isomers. The specific pathway and resulting products would be highly dependent on the reaction conditions, including the nature of the acid and the temperature employed. While detailed studies on this specific molecule are not prevalent, rearrangements in related spirocyclic systems, such as the conversion of aminoalkyl lactones to spirocyclic lactams, indicate the potential for complex skeletal transformations within this class of compounds. univie.ac.at

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

The elucidation of the complex three-dimensional structure of spirocyclic lactones relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D methods (COSY, NOESY, ROESY, HETEROCOSY), is fundamental for determining the connectivity and spatial relationships of atoms. For instance, ¹³C NMR assignments have been specifically studied for 1-oxaspiro[4.5]decan-2-ones to characterize the carbon framework. High-resolution mass spectrometry provides precise molecular formula determination, which is a critical first step in structure elucidation.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics and thermodynamics of conformational changes in molecules. A detailed DNMR study of 3-methylene-1-oxaspiro[4.5]decan-2-one was conducted to probe the ring reversal process of the cyclohexane (B81311) moiety.

By analyzing the changes in the NMR lineshape over a range of temperatures, researchers were able to quantify the energetic parameters associated with this dynamic process. The study revealed an activation energy (ΔG‡) for the ring reversal of 10.9 kcal/mol. A temperature-dependence study of the rate constant allowed for the calculation of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These findings provide a quantitative understanding of the energy barrier to conformational interconversion in this spirocyclic system.

Table 1: Thermodynamic and Kinetic Data from DNMR Study of this compound Ring Reversal
ParameterValue
Free Energy Difference (ΔG°)0.058 kcal/mol
Activation Energy (ΔG‡)10.9 kcal/mol
Enthalpy of Activation (ΔH‡)9.60 kcal/mol
Entropy of Activation (ΔS‡)-5.9 eu

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering unambiguous data on bond lengths, bond angles, and absolute configuration. While a single-crystal X-ray structure for the parent this compound is not described in the cited literature, a detailed analysis has been performed on a closely related derivative, cis-8-tert-butyl-3-methylene-1-oxaspiro[4.5]decan-2-one.

The analysis of this derivative provided crucial insights into the solid-state conformation of this type of spirocycle. The compound crystallized in the noncentrosymmetric space group P2₁2₁2₁, with the final R factor being 0.038. A significant finding was that the cyclohexyl ring is considerably flattened near the spiro center. This distortion is a direct consequence of the strain induced by the fused ring system.

Table 2: Crystallographic Data for cis-8-tert-butyl-3-methylene-1-oxaspiro[4.5]decan-2-one
ParameterValue
Space GroupP2₁2₁2₁
Unit Cell Dimension (a)11.455 Å
Unit Cell Dimension (b)18.356 Å
Unit Cell Dimension (c)6.100 Å
Final R Factor0.038

Conformational Preferences and Ring Dynamics

The cyclohexane ring in this compound is not static but exists in a dynamic equilibrium between two chair-like conformers. The DNMR study provided quantitative insight into this equilibrium. Low-temperature measurements of the integrated signal areas for the individual conformers demonstrated a distinct thermodynamic preference.

The equilibrium favors the conformer where the C-O group of the lactone is in an axial orientation relative to the cyclohexane ring, rather than the conformer with an axial methylene (B1212753) substituent. The free energy difference (ΔG°) between these two conformers was determined to be a modest 0.058 kcal/mol, indicating a subtle but clear preference. This preference for an axial disposition of the oxygen atom attached to the spirocentre is also observed in other complex systems, such as steroidal spirolactones, where the steroidal ring adopts a chair conformation with an axial C-O spiro bond.

Stereochemical Features and Isomerism

The structure of this compound possesses notable stereochemical features. The spiro carbon atom (C5), where the two rings are joined, is a quaternary stereocenter. As the molecule lacks a plane of symmetry, it is chiral and can exist as a pair of enantiomers, (R)-3-methylene-1-oxaspiro[4.5]decan-2-one and (S)-3-methylene-1-oxaspiro[4.5]decan-2-one.

The introduction of substituents on either the lactone or the cyclohexane ring can lead to the formation of diastereomers. The X-ray analysis of cis-8-tert-butyl-3-methylene-1-oxaspiro[4.5]decan-2-one, which crystallized in a chiral space group, underscores the defined stereochemistry of these molecules. The selective crystallization of one particular puckered form of the molecule was noted in this study, highlighting the distinct nature of the different stereoisomers.

Advanced Theoretical and Computational Investigations

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surfaces of chemical reactions. For 3-methylene-1-oxaspiro[4.5]decan-2-one, a key reaction of interest is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the exocyclic double bond.

Theoretical investigations would typically involve locating the geometries of the reactants, transition states, intermediates, and products. By calculating the energies of these species, a reaction profile can be constructed, providing insights into the reaction's feasibility and kinetics. For instance, the addition of a simple nucleophile, such as a methylthiolate anion (CH₃S⁻), to this compound would be modeled to proceed through a transition state leading to the formation of a stable enolate intermediate. The subsequent protonation of this intermediate would yield the final product.

Table 1: Hypothetical Energy Profile for the Michael Addition of CH₃S⁻ to this compound

Species Description Relative Energy (kcal/mol)
Reactants This compound + CH₃S⁻ 0.0
Transition State Nucleophilic attack of CH₃S⁻ on the β-carbon Value to be calculated
Intermediate Enolate formed after addition Value to be calculated
Product Final adduct after protonation Value to be calculated

Note: The energy values are hypothetical and would be determined through quantum chemical calculations.

Quantum Chemical Analysis of Reactivity and Electrophilicity

The reactivity of this compound is largely dictated by the electrophilic nature of the exocyclic double bond, which is activated by the adjacent carbonyl group. Quantum chemical calculations can quantify this reactivity through various descriptors derived from conceptual DFT.

Frontier Molecular Orbital (FMO) theory is a key concept in this analysis. The energy and shape of the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for reactions with nucleophiles. A lower LUMO energy indicates a higher electrophilicity. For α,β-unsaturated lactones, the LUMO is typically localized over the α- and β-carbons of the methylene (B1212753) group and the carbonyl carbon, with a larger coefficient on the β-carbon, indicating it as the primary site for nucleophilic attack.

Other reactivity indices, such as the global electrophilicity index (ω), can also be calculated to provide a quantitative measure of the molecule's ability to accept electrons. Natural Bond Orbital (NBO) analysis can reveal the charge distribution, showing the partial positive charges on the carbonyl carbon and the β-carbon, further highlighting their electrophilic character.

Table 2: Calculated Electronic Properties and Reactivity Descriptors for a Model α-methylene-γ-butyrolactone

Property Value Interpretation
E(HOMO) -7.2 eV Energy of the Highest Occupied Molecular Orbital
E(LUMO) -1.5 eV Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 5.7 eV Indicator of chemical reactivity
Global Electrophilicity (ω) 1.8 eV Measure of electrophilic character
NBO Charge on β-carbon +0.15 e Indicates electrophilic site

Note: These are representative values for a similar compound class and would need to be specifically calculated for this compound.

Stereoselectivity Predictions and Rationalization

The spirocyclic nature of this compound introduces significant stereochemical complexity. The cyclohexane (B81311) ring can adopt different chair conformations, and the approach of a nucleophile to the planar exocyclic double bond can occur from two diastereotopic faces (top or bottom).

Computational modeling can be employed to predict and rationalize the stereochemical outcome of reactions. By calculating the energies of the transition states leading to the different stereoisomeric products, the preferred reaction pathway can be identified. The energy difference between these diastereomeric transition states determines the diastereomeric excess (d.e.) of the reaction.

For example, in the Michael addition of a bulky nucleophile, steric hindrance from the cyclohexane ring in its preferred conformation would likely favor the approach of the nucleophile from the less hindered face. Non-covalent interaction (NCI) plots can be used to visualize these steric clashes in the transition state structures.

Electronic Structure and Bonding Analysis of Spirocyclic Systems

The electronic structure of this compound is characterized by the interplay of the lactone ring, the exocyclic double bond, and the spiro-fused cyclohexane ring. NBO analysis is a powerful tool for dissecting the bonding and electronic interactions within the molecule.

This analysis can quantify the delocalization of electron density from the lone pairs of the oxygen atoms into the antibonding orbitals of adjacent bonds (hyperconjugation). For instance, the interaction between the lone pair of the ester oxygen and the π* orbital of the carbonyl group (n_O -> π_C=O) contributes to the stability of the lactone ring. Similarly, the interaction between the lone pair of the other oxygen and the σ orbital of the C-C bond of the spiro center can be evaluated.

Atoms in Molecules (AIM) theory can also be applied to analyze the electron density topology and characterize the nature of the chemical bonds, including the identification of bond critical points and the quantification of their properties.

Table 3: Key NBO Interactions in a Spiro-γ-butyrolactone System

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP(1) O_lactone π*(C=O) Value n -> π* hyperconjugation
LP(2) O_ether σ*(C_spiro-C) Value n -> σ* hyperconjugation
π(C=C) π*(C=O) Value π-conjugation

Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. The values are placeholders for results from a specific NBO analysis.

Synthetic Applications and Advanced Derivatization Strategies

Utilization as a Versatile Synthetic Building Block

The chemical reactivity of 3-methylene-1-oxaspiro[4.5]decan-2-one is dominated by the electrophilic nature of the exocyclic double bond, which is conjugated to the lactone carbonyl. This arrangement makes the molecule an excellent Michael acceptor and a reactive partner in various cycloaddition reactions.

The core functional group, the α-methylene-γ-butyrolactone, is a well-established pharmacophore found in numerous natural products with significant biological activity. The synthetic utility of this moiety allows chemists to introduce nucleophiles at the C3-methylene position through conjugate addition. A range of nucleophiles, including thiols, amines, and stabilized carbanions, can be employed to generate a variety of functionalized spirocyclic lactones.

Furthermore, the double bond can participate in radical reactions and electrophilic additions. The lactone carbonyl itself can be targeted by reducing agents to yield diols or can be opened under hydrolytic conditions, providing access to functionalized carboxylic acids still bearing the spirocyclic core. This array of possible transformations underscores its role as a flexible and valuable building block in multi-step syntheses.

Synthesis of Complex Polycyclic and Spirocyclic Scaffolds

A key application of this compound is its use as a dienophile in Diels-Alder reactions to construct intricate polycyclic systems. The electron-withdrawing nature of the lactone carbonyl activates the exocyclic double bond, making it reactive towards a wide variety of dienes.

For instance, reaction with simple dienes like butadiene or isoprene (B109036) can generate tricyclic spiroadducts in good yields. This [4+2] cycloaddition strategy effectively appends a new six-membered ring to the lactone, creating complex carbon frameworks in a single, stereocontrolled step. The reaction with cyclic dienes, such as cyclopentadiene, can lead to even more elaborate bridged polycyclic structures.

These Diels-Alder reactions provide a powerful tool for rapidly increasing molecular complexity. The resulting tricyclic lactones serve as advanced intermediates for the synthesis of natural products or novel compounds for chemical libraries. The core spirocyclic structure is retained while new rings and stereocenters are introduced, highlighting an efficient pathway to diverse chemical space.

DieneReaction TypeResulting Scaffold
Butadiene[4+2] CycloadditionTricyclic Spirolactone
Isoprene[4+2] CycloadditionSubstituted Tricyclic Spirolactone
Cyclopentadiene[4+2] CycloadditionBridged Tetracyclic Spirolactone
Danishefsky's Diene[4+2] CycloadditionFunctionalized Tricyclic Spirolactone

This table presents representative examples of cycloaddition reactions.

Design and Preparation of Structural Analogs and Derivatives for Research Probes

The modification of the this compound scaffold is a critical strategy for developing molecular probes and exploring structure-activity relationships (SAR) in medicinal chemistry. Derivatives can be designed to interact with specific biological targets or to carry reporter groups for imaging and assay development.

Strategies for derivatization often focus on the reactive methylene (B1212753) group. Michael addition is a common method to attach linkers, which can then be used to conjugate fluorophores, biotin (B1667282) tags, or other reporter molecules. For example, addition of a thiol-containing linker arm allows for subsequent coupling to a fluorescent dye, creating a probe to track the molecule's distribution in biological systems.

Another approach involves modifying the cyclohexane (B81311) ring. Introducing substituents on this ring can alter the molecule's lipophilicity, conformation, and steric profile, which can fine-tune its binding affinity and selectivity for a target protein. For instance, the synthesis of a cis-8-tert-butyl derivative has been reported, which was used to study the conformational properties of the spirocyclic system by locking the cyclohexane ring's conformation. Such analogs are invaluable tools for understanding how the three-dimensional shape of the molecule influences its function.

Applications in Specialty Chemical and Material Science Development

Beyond pharmaceutical research, the unique properties of this compound and its derivatives lend themselves to applications in specialty chemicals and materials science. The exocyclic double bond makes the molecule a functional monomer for polymerization. Radical or anionic polymerization can produce polymers with spirocyclic lactone units pendant to the main chain. These polymers could exhibit interesting thermal properties, biodegradability (due to the lactone moieties), or specific adhesion characteristics.

The spirocyclic lactone structure is also found in compounds used in the fragrance and flavor industry. The rigid, three-dimensional shape of these molecules can lead to unique and persistent olfactory properties. Synthetic exploration of derivatives of this compound could lead to the discovery of new fragrance components with desirable woody or lactonic notes.

Furthermore, the polarity and rigidity of the spiro-lactone framework could be exploited in the design of functional materials such as organic light-emitting diodes (OLEDs) or specialized solvents and chiral stationary phases for chromatography, although these applications are less explored specifically for this compound.

Q & A

Q. What experimental methods are commonly used to synthesize 3-methylene-1-oxaspiro[4.5]decan-2-one and its derivatives?

Synthesis typically involves spirocyclization reactions using intermediates like nitroso compounds or acetal derivatives. For example, 1-nitroso-1-oxa-3-azaspiro[4.5]decan-2-one derivatives are synthesized via stepwise reactions involving β-unsaturated aldehydes or cyclopropane precursors . Substitution patterns (e.g., aryl or alkyl groups) are introduced through nucleophilic additions or PdI2-catalyzed cross-coupling reactions .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • Dynamic NMR : To study conformational dynamics (e.g., ring reversal processes), with low-temperature measurements resolving axial vs. equatorial conformers .
  • X-ray diffraction : For solid-state structural elucidation, as seen in the noncentrosymmetric space group P2₁2₁2₁ of the cis-8-tert-butyl derivative .
  • IR and mass spectrometry : To confirm functional groups (e.g., lactone carbonyl stretches) and molecular ion peaks .

Q. What thermodynamic parameters govern the ring reversal dynamics of this compound?

Dynamic NMR studies reveal ΔG° = 0.058 kcal/mol for conformational equilibria, with activation parameters ΔH‡ = 9.60 kcal/mol and ΔS‡ = -5.9 eu. These values suggest a slightly enthalpy-driven process with restricted transition-state entropy .

Advanced Research Questions

Q. How can researchers resolve contradictions between solution-state NMR and solid-state X-ray data for spiro compounds?

Discrepancies often arise from environmental effects (e.g., crystal packing forces flattening the cyclohexyl ring in X-ray structures versus dynamic equilibria in solution). A combined approach using variable-temperature NMR, X-ray crystallography, and computational modeling is recommended to reconcile differences .

Q. What strategies optimize the synthesis of substituted derivatives for structure-activity relationship (SAR) studies?

  • Regioselective functionalization : Use steric or electronic directing groups (e.g., tert-butyl at C8) to control substitution sites .
  • Catalytic systems : PdI2 catalysts enable efficient cross-coupling for aryl/heteroaryl derivatives .
  • Protecting groups : Temporarily block reactive sites (e.g., lactone carbonyl) during multi-step syntheses .

Q. How do substituents influence the compound’s conformational stability and reactivity?

  • Bulky groups (e.g., tert-butyl) : Stabilize axial conformations via steric hindrance, as shown in X-ray structures .
  • Electron-withdrawing groups (e.g., halogen) : Increase electrophilicity at the lactone carbonyl, enhancing nucleophilic attack rates .
  • Methylene groups : Alter puckering dynamics, as seen in ΔG‡ variations between analogs .

Q. What computational methods complement experimental data for studying spiro compound dynamics?

  • Density Functional Theory (DFT) : Calculate transition-state geometries and compare with experimental ΔH‡/ΔS‡ values .
  • Molecular Dynamics (MD) simulations : Model ring-flipping kinetics in solution or lipid bilayers .
  • Docking studies : Predict binding affinities for derivatives targeting enzymes (e.g., dopamine receptors ).

Q. How can researchers assess environmental stability or degradation pathways of spiro compounds?

  • Hydrolysis studies : Monitor lactone ring opening under acidic/basic conditions via LC-MS .
  • Photodegradation assays : Use UV-Vis spectroscopy to track decomposition products .
  • Regulatory data : Reference EPA tolerance guidelines for spirotetramat analogs to infer environmental persistence .

Methodological Considerations

Q. What pitfalls should be avoided when interpreting NMR data for dynamic systems?

  • Temperature calibration errors : Misreporting ΔG° values due to inaccurate low-temperature measurements .
  • Overlapping signals : Use 2D NMR (e.g., COSY, NOESY) to resolve conformer-specific peaks .
  • Exchange broadening : Apply line-shape analysis to extract rate constants for fast equilibria .

Q. How can crystallographic data inform synthetic modifications?

X-ray structures reveal bond angles and torsion angles critical for designing rigid analogs. For example, the flattened cyclohexyl ring in cis-8-tert-butyl-3-methylene-1-oxaspiro[4.5]decan-2-one suggests steric strain that could be exploited to stabilize bioactive conformers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.